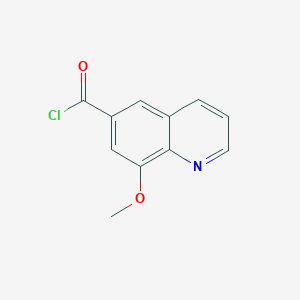
8-Methoxyquinoline-6-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxyquinoline-6-carbonyl chloride is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoline-6-carbonyl chloride typically involves the chlorination of 8-methoxyquinoline-6-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{8-Methoxyquinoline-6-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The methoxy group can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base (e.g., triethylamine) under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Major Products:
- Substitution reactions yield various quinoline derivatives depending on the nucleophile used.
- Oxidation reactions produce quinoline-6-carboxylic acid derivatives.
- Reduction reactions yield alcohol derivatives of quinoline.
Scientific Research Applications
8-Methoxyquinoline-6-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of anti-malarial, anti-cancer, and anti-inflammatory drugs.
Biological Studies: The compound is used in the development of fluorescent probes for biological imaging and diagnostics.
Agrochemicals: It serves as a precursor in the synthesis of herbicides and pesticides.
Material Science: The compound is used in the synthesis of luminescent materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 8-Methoxyquinoline-6-carbonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The compound can react with various nucleophiles to form derivatives that exhibit biological activity. For example, in medicinal chemistry, the derivatives can interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
6-Chloroquinoline: Used in the synthesis of anti-malarial drugs.
8-Methylquinoline: Utilized in the production of dyes and pigments.
Uniqueness: 8-Methoxyquinoline-6-carbonyl chloride is unique due to its methoxy and carbonyl chloride functional groups, which provide versatility in chemical reactions. This allows for the synthesis of a wide range of derivatives with diverse biological activities and applications.
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
8-methoxyquinoline-6-carbonyl chloride |
InChI |
InChI=1S/C11H8ClNO2/c1-15-9-6-8(11(12)14)5-7-3-2-4-13-10(7)9/h2-6H,1H3 |
InChI Key |
BUTBVMFHSWIDMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)Cl)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















